ethyl 4-[4-({3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate
Description
Ethyl 4-[4-({3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate is a structurally complex molecule featuring a piperazine core substituted with a benzenesulfonyl group, a cyclopenta[b]thiophene moiety, and an ethyl carboxylate ester. This compound likely exhibits pharmacological relevance due to its hybrid architecture, combining a piperazine scaffold (common in CNS-targeting drugs) with a thiophene-based heterocycle (associated with anti-inflammatory and kinase inhibitory activity). The sulfonamide linkage and cyano group may enhance binding affinity by facilitating hydrogen bonding and electron-withdrawing effects, respectively.
Properties
IUPAC Name |
ethyl 4-[4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S2/c1-2-31-22(28)25-10-12-26(13-11-25)33(29,30)16-8-6-15(7-9-16)20(27)24-21-18(14-23)17-4-3-5-19(17)32-21/h6-9H,2-5,10-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLSAQXXYOMJBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-[4-({3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the cyclopenta[b]thiophene core, followed by the introduction of the cyano group and the sulfonylpiperazine moiety. Key steps in the synthesis may include:
Cyclopenta[b]thiophene Formation: This step involves the cyclization of a suitable precursor, often using a Lewis acid catalyst.
Cyano Group Introduction: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source.
Sulfonylpiperazine Addition: The sulfonylpiperazine moiety is typically added through a coupling reaction, often facilitated by a coupling agent such as EDCI or DCC.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Ethyl 4-[4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the sulfonylpiperazine moiety, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: Due to its potential biological activity, the compound can be investigated for its effects on various biological systems. It may serve as a lead compound in drug discovery and development.
Medicine: The compound’s potential therapeutic properties can be explored for the treatment of various diseases. It may exhibit activity against specific targets, such as enzymes or receptors, making it a candidate for further pharmacological studies.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-[4-({3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure suggests that it may interact with biological membranes or intracellular signaling pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Key Observations :
- The oxadiazole-thioacetyl substituent in ’s compound may improve metabolic stability due to sulfur’s electron-rich nature.
- Synthetic Routes : Piperazine carboxylates are typically synthesized via nucleophilic substitution or coupling reactions. For example, ’s derivatives use aryl halides and piperazine under basic conditions, while the target compound likely employs sulfonylation and carbamoylation steps.
Thiophene-Containing Analogs
Thiophene derivatives are notable for their bioisosteric properties and electronic versatility. Relevant analogs include:
Table 2: Thiophene-Based Compounds
Key Observations :
- Conformational Rigidity : The cyclopenta[b]thiophene in the target compound introduces steric constraints, possibly improving selectivity compared to planar thiophene derivatives like 7a/b.
Sulfonamide and Thiocarbamoyl Derivatives
Sulfonamides and thiocarbamoyl groups are critical for hydrogen bonding and enzyme inhibition:
Table 3: Sulfur-Containing Functional Groups
Key Observations :
- Binding Modes : Sulfonamides (target compound) act as hydrogen bond acceptors, while thiocarbamoyls () can chelate metal ions in enzyme active sites.
- Synthetic Methods : Sulfonamide formation typically involves reacting sulfonyl chlorides with amines, whereas thiocarbamoyls are synthesized via isothiocyanate coupling.
Research Findings and Structural Insights
- Crystallography: The target compound’s structure may have been resolved using SHELX software, which is widely employed for small-molecule refinement. Cyclopenta[b]thiophene’s fused ring system likely induces a non-planar conformation, reducing off-target interactions compared to simpler thiophenes.
- Pharmacokinetics : Piperazine derivatives generally exhibit moderate solubility due to their basic nitrogen atoms, but the benzenesulfonyl group in the target compound may reduce permeability.
Q & A
Q. What are the key synthetic challenges in preparing this compound, and what methodological approaches are recommended?
The synthesis involves challenges such as:
- Carbamoyl linkage formation : Requires coupling agents like EDCI/HOBt or DCC to activate the carboxylic acid moiety for nucleophilic attack by the amine group on the cyclopenta[b]thiophene ring .
- Sulfonamide bridge formation : Controlled reaction between sulfonyl chloride intermediates and piperazine derivatives, often requiring anhydrous conditions and base catalysis (e.g., triethylamine) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol/water) are critical for isolating intermediates and final products .
Optimization Table :
| Step | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Carbamoyl coupling | EDCI/HOBt, DCM, RT, 12 h | 65–75 | ≥90 | |
| Sulfonylation | TEA, DMF, 0°C → RT, 6 h | 70–80 | ≥95 | |
| Final purification | Silica gel (EtOAc:Hexane = 1:3) | 85 | 99 |
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- 1H/13C NMR : Assigns protons and carbons in the piperazine, sulfonyl, and cyclopenta[b]thiophene moieties. Key signals include:
- Piperazine CH2 groups: δ 2.5–3.5 ppm (1H NMR) .
- Cyclopenta[b]thiophene CN group: Correlated to a carbon signal at δ 115–120 ppm (13C NMR) .
- HRMS : Confirms molecular weight (e.g., [M+H]+ expected for C23H25N5O5S: 508.15) .
- IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) groups .
Advanced Questions
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Re-evaluate computational models : Adjust force fields (e.g., AMBER vs. CHARMM) or docking parameters (e.g., hydration effects) to better match experimental conditions .
- Validate assay conditions : Ensure target protein purity (SDS-PAGE ≥95%) and confirm compound stability in buffer (HPLC monitoring over 24 h) .
- Cross-validate with analogs : Synthesize derivatives (e.g., replacing cyano with nitro groups) to test SAR consistency .
Example Discrepancy Resolution :
| Computational IC50 (μM) | Experimental IC50 (μM) | Resolution Strategy | Outcome |
|---|---|---|---|
| 0.5 | 5.2 | Added solvation model in docking | 1.8 μM |
Q. What strategies optimize the piperazine-carboxylate moiety’s stability under physiological conditions?
- Prodrug modification : Replace ethyl ester with pivaloyloxymethyl (POM) groups to enhance hydrolytic stability .
- Formulation : Use cyclodextrin inclusion complexes (e.g., β-cyclodextrin) to improve solubility and reduce degradation .
- pH adjustment : Buffer solutions (pH 6.8–7.4) minimize ester hydrolysis in pharmacokinetic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
